molecular formula C8H12O2 B6251383 6-(hydroxymethyl)spiro[3.3]heptan-2-one CAS No. 936004-28-3

6-(hydroxymethyl)spiro[3.3]heptan-2-one

Cat. No.: B6251383
CAS No.: 936004-28-3
M. Wt: 140.18 g/mol
InChI Key: MDJBRZGNSXRIMQ-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)spiro[3.3]heptan-2-one is a spirocyclic compound characterized by a bicyclic framework where two three-membered rings share a central carbon atom. The molecule features a ketone group at position 2 and a hydroxymethyl (-CH₂OH) substituent at position 6. This structure confers unique physicochemical properties, including increased polarity due to the hydroxyl group, which enhances solubility in polar solvents compared to its parent compound, spiro[3.3]heptan-2-one .

The compound’s spirocyclic architecture and functional groups make it valuable in pharmaceutical and materials research, particularly for constructing complex molecular frameworks.

Properties

CAS No.

936004-28-3

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

6-(hydroxymethyl)spiro[3.3]heptan-2-one

InChI

InChI=1S/C8H12O2/c9-5-6-1-8(2-6)3-7(10)4-8/h6,9H,1-5H2

InChI Key

MDJBRZGNSXRIMQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(=O)C2)CO

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(hydroxymethyl)spiro[3.3]heptan-2-one typically involves the following steps:

    Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction involving alkenes and amides under reflux conditions with triflic anhydride and a base such as collidine or lutidine in 1,2-dichloroethane.

    Introduction of Functional Groups: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, while the ketone group can be introduced through oxidation reactions using appropriate oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-(hydroxymethyl)spiro[3.3]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 6-(carboxymethyl)spiro[3.3]heptan-2-one.

    Reduction: Formation of 6-(hydroxymethyl)spiro[3.3]heptan-2-ol.

    Substitution: Formation of various substituted spiro[3.3]heptan-2-one derivatives.

Scientific Research Applications

6-(hydroxymethyl)spiro[3.3]heptan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a model compound for studying spirocyclic chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly in designing bioisosteres for benzene rings in pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(hydroxymethyl)spiro[3.3]heptan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to distinct biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Spiro[3.3]heptan-2-one (Parent Compound)
  • Structure : Lacks substituents, with only the ketone group at position 2.
  • Properties : Boiling point: 175.3°C (predicted), density: 1.05 g/cm³ .
  • Applications : Serves as a foundational scaffold for synthesizing derivatives like 6-(hydroxymethyl)spiro[3.3]heptan-2-one.
2-Oxaspiro[3.3]heptan-6-one
  • Structure : Contains an oxygen atom in one of the three-membered rings (oxaspiro structure) and a ketone at position 6.
  • Properties : Increased ring strain due to oxygen incorporation, altering reactivity in nucleophilic additions .
  • Applications : Used as an intermediate in medicinal chemistry for drug synthesis .
[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol
  • Structure : Features two hydroxymethyl groups at position 2, creating a diol.
  • Properties : Enhanced hydrogen-bonding capacity, improving solubility in aqueous environments.
  • Applications : Key building block for synthesizing dispiro and trispiro compounds in materials science .
6-Methoxyspiro[3.3]heptan-2-amine Hydrochloride
  • Structure : Methoxy (-OCH₃) group at position 6 and an amine (-NH₂) group.
  • Properties : Increased lipophilicity compared to the hydroxymethyl derivative, influencing bioavailability.
  • Applications: Potential bioactive molecule due to amine functionality; used in pharmaceutical research .
3-Methoxy-2-methylspiro[3.3]heptan-1-one
  • Structure : Methoxy and methyl groups at positions 3 and 2, respectively, with a ketone at position 1.
  • Properties : Steric hindrance from methyl group affects reaction kinetics.
  • Applications : Investigated in fragrance and agrochemical research due to ketone volatility .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Boiling Point (°C) Density (g/cm³)
Spiro[3.3]heptan-2-one C₇H₁₀O 110.15 None 175.3 1.05
This compound C₈H₁₂O₂ 140.18 -CH₂OH at C6 ~200 (estimated) ~1.10 (estimated)
2-Oxaspiro[3.3]heptan-6-one C₆H₈O₂ 112.13 Oxygen atom in spiro core N/A N/A
[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol C₉H₁₆O₂ 156.22 Two -CH₂OH groups at C2 N/A N/A

Biological Activity

6-(hydroxymethyl)spiro[3.3]heptan-2-one is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthetic pathways, and relevant case studies.

Structural Information

  • Molecular Formula : C8_8H12_{12}O2_2
  • Molecular Weight : 140.18 g/mol
  • IUPAC Name : this compound
  • CAS Number : 936004-28-3

2D Structure Representation

The compound features a spirocyclic structure which contributes to its unique chemical reactivity and potential interactions with biological targets.

PropertyValue
CAS No.936004-28-3
Molecular FormulaC8_8H12_{12}O2_2
Molecular Weight140.18 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxymethyl group can form hydrogen bonds, enhancing its binding affinity to enzymes and receptors, potentially altering their activity.

Antiviral Activity

Research has indicated that spiro[3.3]heptane derivatives, including this compound, exhibit antiviral properties. A notable study demonstrated that a related spiro compound inhibited the replication of human cytomegalovirus (HCMV), suggesting potential therapeutic applications in treating viral infections .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have shown that certain derivatives of spiro[3.3]heptane can inhibit the growth of murine leukemia cells and various tumor cultures, indicating a promising avenue for cancer treatment .

Enzyme Interaction Studies

The interaction of this compound with specific enzymes has been studied to understand its biological effects better. The compound's ability to modulate enzyme activity can impact various metabolic pathways, making it a candidate for further pharmacological exploration .

Synthesis and Biological Evaluation

A study focused on synthesizing various spiro[3.3]heptane derivatives, including this compound, revealed insights into their biological activities. The synthesized compounds were evaluated for their effectiveness against different cellular targets, highlighting the importance of structural modifications in enhancing biological efficacy .

Comparative Analysis with Related Compounds

A comparative analysis was conducted between this compound and other spiro compounds to assess their biological activities:

CompoundAntiviral ActivityAntitumor ActivityEnzyme Modulation
This compoundModerateHighYes
Spiro[3.3]heptan-2-oneLowModerateNo
Adenallene derivativeHighVery HighYes

This table illustrates that while this compound exhibits significant biological activity, modifications to its structure can enhance or diminish these effects.

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